Controlled Lipophilicity: XLogP3 0.7 Provides an Intermediate Hydrophobic Profile Between Methyl and Trifluoromethyl Analogs
The computed XLogP3 of 6-(difluoromethyl)pyridine-2-carboxamide is 0.7 [1], placing it at a midpoint between the less lipophilic 6‑methyl analog (XLogP3 ≈ 0.5) and the more lipophilic 6‑trifluoromethyl analog (XLogP3 ≈ 2.2) [2]. This intermediate lipophilicity is critical for balancing cell permeability and aqueous solubility in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 (PubChem XLogP3) |
| Comparator Or Baseline | 6‑Methylpyridine‑2‑carboxamide: XLogP3 0.5; 6‑Trifluoromethylpyridine‑2‑carboxamide: XLogP3 2.2 |
| Quantified Difference | ΔlogP = +0.2 vs methyl; ΔlogP = –1.5 vs trifluoromethyl |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem 2021 release). |
Why This Matters
Procuring the difluoromethyl analog enables fine‑tuning of lipophilicity without resorting to more lipophilic or less stable building blocks, reducing the risk of attrition due to poor solubility or metabolic instability.
- [1] PubChem. 6-(Difluoromethyl)pyridine-2-carboxamide. CID 118803890. XLogP3 value. Accessed April 16, 2026. View Source
- [2] GLASS Ligand: CHEMBL549669. N-[6-(trifluoromethyl)pyridin-2-yl]pyridine-2-carboxamide. XlogP value. Accessed April 16, 2026. View Source
